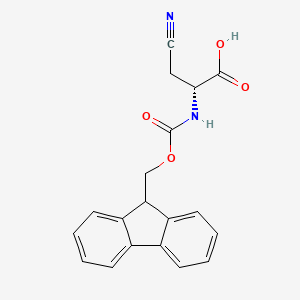
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is a chiral molecule that is likely to be of interest in the field of organic chemistry and pharmaceuticals due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and resolution of structurally related chiral compounds, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of chiral compounds often requires methods that can selectively produce one enantiomer over the other. Paper describes the optical resolution of a related compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, using cinchonidine as a resolving agent. This process yielded the optically pure (S)- and (R)-enantiomers with high yields and optical purities. The method involved preferential crystallization, a technique that could potentially be applied to the synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid to achieve the desired enantiomeric purity.
Molecular Structure Analysis
The molecular structure of chiral compounds is crucial for their biological function. The racemic structure of the compound discussed in paper was characterized using various techniques, including melting point determination, solubility tests, IR spectroscopy, and phase diagram analysis. These methods are essential for confirming the chirality and purity of the synthesized compounds. For the compound of interest, similar analytical techniques would be necessary to confirm its enantiomeric form and to ensure that the desired (R)-enantiomer has been obtained.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chiral compounds can significantly influence their final properties. In paper , the optically resolved compounds underwent O-tosylation followed by reduction with zinc powder and sodium iodide to yield the final products. Understanding the reactivity and the conditions required for such transformations is critical for the successful synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and optical activity, are important for its practical applications. Paper provides a detailed analysis of these properties for the resolved compounds, which can serve as a reference for predicting and analyzing the properties of the compound . The high optical purity obtained after recrystallization in paper suggests that similar purification techniques could be employed to enhance the purity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid.
Scientific Research Applications
Synthesis of Beta-Amino Acids
- Synthesis of Fmoc Protected Beta-Amino Acids : The compound has been used in the synthesis of N-Fmoc-protected β-amino acids via the Arndt-Eistert protocol. This method provided enantiomerically pure β-amino acids in high yield and efficiency (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Peptide Synthesis
- Preparation for Solid-Phase Syntheses of β-Peptides : The compound has been used in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
- Synthesis of Complex Cyclodepsipeptides : It's used in synthesizing complex cyclodepsipeptides like pipecolidepsin A, which are promising pharmaceutical candidates due to their broad range of biological activities (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Biocatalysis
- Biocatalytic Synthesis of β-Substituted-γ-Amino Acids : Commercial lipases have been used as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids using derivatives of this compound (Mukherjee & Martínez, 2011).
Self-Assembly and Material Science
- Self-Assembled Structures by Fmoc Modified Amino Acids : The compound, when modified as Fmoc-amino acids, has been studied for its self-assembling properties. These self-assembled structures have potential applications in material science and nanotechnology (Gour et al., 2021).
Solid-Phase Synthesis
- Synthesis of Peptides : It has been used in the solid-phase synthesis of peptides, providing a means to achieve selective deprotection and purity in the final peptide products (Han & Bárány, 1997).
Crystallography and Structural Analysis
- Study of Crystal Structures : The compound's derivatives have been used in crystallography to study noncovalent interactions and molecular structures (Bojarska et al., 2020).
Bioimaging
- Bioimaging Applications : The water-soluble derivatives of this compound have been used in bioimaging, particularly for integrin-targeting, highlighting its potential in biomedical imaging (Morales et al., 2010).
properties
IUPAC Name |
(2R)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOTHAUCCEZLI-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)
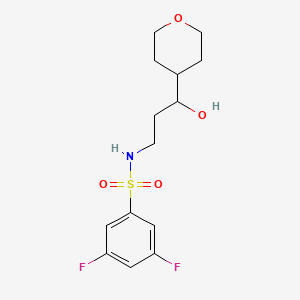
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
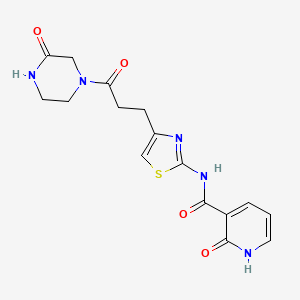
![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)
![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)
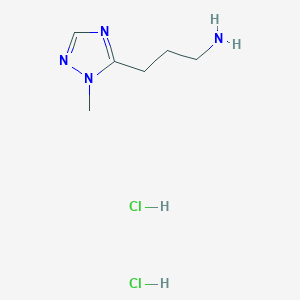
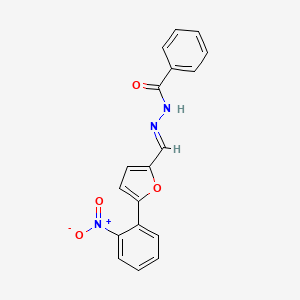
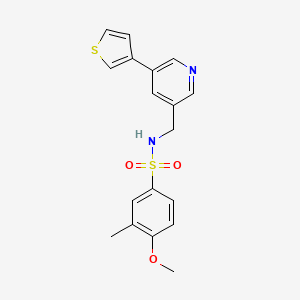
![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)